molecular formula C13H11FN2O B398740 2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 331712-95-9

2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B398740
CAS No.: 331712-95-9
M. Wt: 230.24g/mol
InChI Key: FNXBZFPQWHXXMX-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H11FN2O It is a fluorinated benzamide derivative, where a fluorine atom is attached to the benzene ring and a pyridin-3-ylmethyl group is attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-fluorobenzoyl chloride, undergoes a nucleophilic substitution reaction with pyridin-3-ylmethanamine to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

2-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers or coatings.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions with specific proteins or enzymes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The pyridin-3-ylmethyl group can also contribute to the compound’s overall binding interactions and stability.

Comparison with Similar Compounds

2-fluoro-N-(pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(pyridin-3-ylmethyl)benzamide: The chlorine atom in this compound can influence its reactivity and interactions differently compared to the fluorine atom.

    2-bromo-N-(pyridin-3-ylmethyl)benzamide: The bromine atom can also affect the compound’s properties and reactivity.

    2-fluoro-N-(pyridin-2-ylmethyl)benzamide: The position of the pyridinyl group can influence the compound’s binding interactions and overall properties.

Properties

IUPAC Name

2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXBZFPQWHXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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